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Compound of Interest

Compound Name: Anticancer agent 104

Cat. No.: B12392140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of the

hypoxia-activated prodrug, PR-104, in preclinical cancer models. PR-104 is a water-soluble

phosphate ester pre-prodrug that is systemically converted to the active dinitrobenzamide

mustard, PR-104A.[1][2] This agent demonstrates significant antitumor activity in various

preclinical cancer models, both as a monotherapy and in combination with other cancer

therapies.[3][4]

Mechanism of Action
PR-104's therapeutic effect is primarily driven by its selective activation within the hypoxic

microenvironment of solid tumors.[3] Upon administration, PR-104 is rapidly hydrolyzed by

systemic phosphatases to its more lipophilic alcohol form, PR-104A.

There are two primary pathways for the activation of PR-104A to its cytotoxic metabolites, the

hydroxylamine PR-104H and the amine PR-104M, which induce DNA cross-linking and

subsequent cell death:

Hypoxia-Dependent Activation: In the low-oxygen conditions characteristic of solid tumors,

PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase

(POR), to its active forms. This process is inhibited by the presence of molecular oxygen,

thus sparing healthy, well-oxygenated tissues.
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AKR1C3-Dependent Activation: PR-104A can also be activated independently of hypoxia

through a two-electron reduction catalyzed by the enzyme aldo-keto reductase 1C3

(AKR1C3). This is a significant consideration for tumors with high AKR1C3 expression, even

in normoxic regions.

The active metabolites, PR-104H and PR-104M, are potent DNA cross-linking agents that

cause cell cycle arrest and apoptosis.
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Caption: PR-104 activation pathway.
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Data Presentation: Preclinical Efficacy of PR-104
The following tables summarize the quantitative data from various preclinical studies involving

PR-104 administration.

Table 1: In Vivo Efficacy of PR-104 Monotherapy in Xenograft Models

Tumor Model Mouse Strain
PR-104 Dose
and Schedule

Outcome Reference

HepG2

(Hepatocellular

Carcinoma)

NOD/SCID Not specified
Significant tumor

growth inhibition

Hep3B

(Hepatocellular

Carcinoma)

NOD/SCID Not specified
Significant tumor

growth inhibition

HT29, SiHa,

H460 (Various

Solid Tumors)

Not specified
75% or 100% of

MTD

Greater killing of

hypoxic and

aerobic cells

compared to

tirapazamine

Panc-01

(Pancreatic)
Not specified Not specified

Single-agent

activity

22RV1 (Prostate) Not specified Not specified
Single-agent

activity

Various Solid

Tumors (21/34

models)

Not specified

550 mg/kg,

weekly x 6

(MTD)

Objective

responses

Acute

Lymphoblastic

Leukemia (7/7

models)

Not specified

550 mg/kg,

weekly x 6

(MTD)

Maintained

complete

responses

Table 2: In Vivo Efficacy of PR-104 in Combination Therapy
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Tumor Model
Combination
Agent

PR-104 Dose Outcome Reference

All 4 HCC

xenograft models

(HepG2,

PLC/PRF/5,

SNU-398,

Hep3B)

Sorafenib Not specified
Significantly

active

Panc-01

(Pancreatic)
Gemcitabine Not specified

Greater than

additive

antitumor activity

22RV1 (Prostate) Docetaxel Not specified

Greater than

additive

antitumor activity

Advanced Solid

Tumors

Docetaxel (60-75

mg/m²) + G-CSF
770 mg/m²

Recommended

Phase II dose

Advanced Solid

Tumors

Gemcitabine

(800 mg/m²)
140 mg/m²

Dose-limiting

thrombocytopeni

a

Table 3: Preclinical Pharmacokinetics of PR-104 and Metabolites
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Species
PR-104
Administration

Key Findings Reference

Mice
Single intravenous

dose

Rapid and quantitative

excretion (46% urine,

50% feces)

Mice, Rats, Dogs,

Humans
Intravenous dosing

Species differences in

PR-104A O-

glucuronidation; faster

clearance in dogs and

humans than rodents

CD-1 nude mice with

SiHa tumors

326 mg/kg, single i.v.

dose

PR-104A

concentrations similar

in most tissues, lowest

in the brain. Reduced

metabolites detectable

in all normal tissues,

highest in liver.

Experimental Protocols
The following are detailed methodologies for key experiments involving PR-104 administration

in preclinical cancer models.

Protocol 1: Evaluation of PR-104 Monotherapy in a
Subcutaneous Xenograft Model
This protocol outlines a typical workflow for assessing the efficacy of PR-104 as a single agent

in a solid tumor xenograft model.
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Caption: General experimental workflow.

1. Materials:

PR-104 (lyophilized powder)

Vehicle (e.g., 5% dextrose in water)
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Human cancer cell line of interest

Immunocompromised mice (e.g., NOD/SCID, NIH-III nude)

Cell culture medium and supplements

Matrigel (optional)

Calipers

Syringes and needles for injection

2. Procedure:

Tumor Cell Implantation:

Culture human tumor cells to 80-90% confluency.

Harvest and resuspend cells in sterile PBS or culture medium, potentially mixed with

Matrigel to enhance tumor take rate.

Inject a specified number of cells (e.g., 5 x 10⁶ to 7.5 x 10⁶) subcutaneously into the flank

of each mouse.

Tumor Growth Monitoring:

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

using the formula: (Length x Width²)/2.

Randomization and Treatment:

When tumors reach the desired size, randomize mice into treatment and control groups.

Reconstitute PR-104 in the appropriate vehicle immediately before use.

Administer PR-104 via the desired route (intraperitoneal or intravenous) at the specified

dose and schedule. The control group should receive the vehicle alone.
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Efficacy and Toxicity Assessment:

Continue to monitor tumor volume and body weight throughout the study.

Efficacy can be determined by comparing tumor growth in the treated versus control

groups (e.g., tumor growth inhibition, tumor growth delay).

Toxicity is assessed by monitoring body weight loss, clinical signs of distress, and, if

necessary, through hematological analysis.

Protocol 2: Assessment of Hypoxia in Xenograft Tumors
To correlate PR-104 efficacy with tumor hypoxia, the extent of hypoxia can be assessed using

markers like pimonidazole.

1. Materials:

Pimonidazole hydrochloride

Hypoxia-specific primary antibody (e.g., anti-pimonidazole)

Secondary antibody conjugated to a detectable label (e.g., HRP)

DAB substrate kit

Hematoxylin for counterstaining

Microscope and imaging software

2. Procedure:

Pimonidazole Administration:

Inject mice with pimonidazole (e.g., 60 mg/kg, i.p.) approximately 60-90 minutes before

tumor excision.

Tumor Excision and Processing:

Euthanize mice and excise tumors.
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Fix tumors in 10% neutral buffered formalin and embed in paraffin.

Immunohistochemistry:

Cut paraffin-embedded tumor sections (e.g., 4 µm).

Deparaffinize and rehydrate the sections.

Perform antigen retrieval.

Incubate sections with the primary anti-pimonidazole antibody.

Incubate with the secondary antibody.

Develop the signal using a DAB substrate kit.

Counterstain with hematoxylin.

Analysis:

Capture images of the stained tumor sections.

Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to

the total viable tumor area.

Concluding Remarks
PR-104 is a promising hypoxia-activated prodrug with demonstrated preclinical efficacy across

a range of cancer models. The protocols and data presented here provide a foundation for

researchers to design and execute preclinical studies to further evaluate the therapeutic

potential of PR-104. Careful consideration of the tumor model's hypoxic status and AKR1C3

expression level will be crucial in interpreting the outcomes of such studies. The observed

dose-limiting myelotoxicity in clinical trials, which was not as pronounced in murine models,

highlights the importance of species differences in metabolism and toxicology, a critical factor

for translational research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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